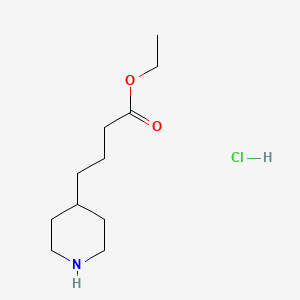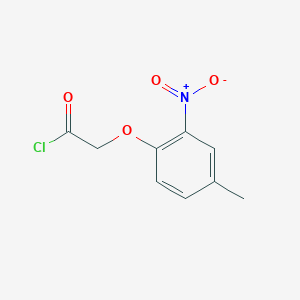
4-(哌啶-4-基)丁酸乙酯盐酸盐
描述
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is an organic compound that belongs to the class of compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C11H22ClNO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a piperidine ring attached to a butanoate group. The molecular formula is C11H22ClNO2 . The average mass is 235.751 Da and the monoisotopic mass is 235.133911 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride include a molecular formula of C11H22ClNO2 and an average mass of 235.751 Da . More specific properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.科学研究应用
Application in the Synthesis of FK866 Analogs
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceutical Research .
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride”, also known as “4-Piperidine butyric acid hydrochloride”, is used as a reactant in the synthesis of FK866 analogs . FK866 is a known inhibitor of NAD biosynthesis .
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of FK866 analogs using this compound are not detailed in the sources. However, the synthesis of such analogs typically involves various organic reactions, including amidation, esterification, and others.
Results or Outcomes
The outcomes of these reactions are FK866 analogs, which are potential inhibitors of NAD biosynthesis . These compounds could have potential applications in medical research, particularly in the study of diseases related to NAD metabolism.
Application in the Modification of 3-amidinophenylalanine-derived Matriptase Inhibitors
Specific Scientific Field
This application is in the field of Biochemistry and Medicinal Chemistry .
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease that plays a crucial role in cellular processes, and its inhibitors are of significant interest in the development of therapeutic agents.
Methods of Application or Experimental Procedures
The specific experimental procedures for the modification of these matriptase inhibitors are not detailed in the sources. However, such modifications typically involve various organic reactions, including amidation, esterification, and others.
Results or Outcomes
The outcomes of these reactions are modified matriptase inhibitors, which could have potential applications in the development of therapeutic agents .
Application in Reactions between Weinreb Amides and 2-Magnesiated Oxazoles
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for reactions between Weinreb amides and 2-magnesiated oxazoles . These reactions are important for the synthesis of various organic compounds.
Methods of Application or Experimental Procedures
The specific experimental procedures for these reactions are not detailed in the sources. However, such reactions typically involve the use of a Grignard reagent (magnesium-based) and a Weinreb amide.
Results or Outcomes
The outcomes of these reactions are various organic compounds, which could have potential applications in the synthesis of pharmaceuticals and other chemical products .
Application in the Synthesis of NAmPRTase Inhibitors
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the synthesis of NAmPRTase inhibitors . NAmPRTase is an enzyme involved in the biosynthesis of NAD, a crucial coenzyme in cellular metabolism.
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of NAmPRTase inhibitors are not detailed in the sources. However, such synthesis typically involves various organic reactions.
Results or Outcomes
The outcomes of these reactions are NAmPRTase inhibitors, which could have potential applications in medical research, particularly in the study of diseases related to NAD metabolism .
Application in the Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives . These derivatives are synthesized using greener deep eutectic solvent media .
Methods of Application or Experimental Procedures
The specific experimental procedures for these reactions are not detailed in the sources. However, such reactions typically involve the use of a deep eutectic solvent, which is a type of ionic liquid that is considered to be a greener alternative to traditional organic solvents.
Results or Outcomes
The outcomes of these reactions are 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives . These compounds could have potential applications in various fields, including pharmaceuticals and other chemical products .
Application in the Synthesis of Piperidine Derivatives
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Pharmaceutical Research .
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the synthesis of various piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of piperidine derivatives are not detailed in the sources. However, such synthesis typically involves various organic reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Results or Outcomes
The outcomes of these reactions are various piperidine derivatives . These compounds could have potential applications in the development of therapeutic agents .
属性
IUPAC Name |
ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPWYBAVVLQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676382 | |
| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride | |
CAS RN |
473987-07-4 | |
| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)




![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)



